molecular formula C8H11N3O B2980882 3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE CAS No. 98594-24-2

3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE

Cat. No.: B2980882
CAS No.: 98594-24-2
M. Wt: 165.196
InChI Key: VXLNYIUUUOPZCB-UHFFFAOYSA-N
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Description

3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE is an organic compound with the molecular formula C8H11N3O It is a derivative of pyridine and hydrazide, characterized by the presence of a pyridine ring attached to a propanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE typically involves the reaction of pyridine-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then further reacted with propionic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(PYRIDIN-3-YL)PROPANEHYDRAZIDE
  • 3-(PYRIDIN-2-YL)PROPANEHYDRAZIDE
  • 3-(PYRIDIN-4-YL)-1,2,4-TRIAZINES

Comparison: 3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-pyridin-4-ylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-11-8(12)2-1-7-3-5-10-6-4-7/h3-6H,1-2,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLNYIUUUOPZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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